

# 3-Methyl-4-nonanone: Technical Synthesis & Application Guide

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## Compound of Interest

Compound Name: 3-Methyl-4-nonanone

CAS No.: 35778-39-3

Cat. No.: B1360295

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## Executive Summary & Chemical Identity

**3-Methyl-4-nonanone** (CAS: 35778-39-3) is a branched aliphatic ketone of significant interest in two distinct fields: chemical ecology (as a pheromone analog) and enology (as a fermentation aroma marker). While often overshadowed by its structural isomer, the red palm weevil pheromone 4-methyl-5-nonanone, this compound serves as a critical probe for structure-activity relationship (SAR) studies in olfactory reception and is a documented volatile constituent in specific biological systems (e.g., Shiitake mushrooms, *Arenicola marina*).<sup>[1]</sup>

Property	Data
IUPAC Name	3-Methylnonan-4-one
CAS Number	35778-39-3
Molecular Formula	C <sub>10</sub> H <sub>20</sub> O
Molecular Weight	156.27 g/mol
Appearance	Colorless to pale yellow liquid
Odor Profile	Plastic-like, anise, solvent-like (associated with wine faults)
Solubility	Insoluble in water; soluble in EtOH, Et <sub>2</sub> O, CHCl <sub>3</sub>

# Chemical Synthesis: The Grignard-Oxidation Protocol

Expertise Note: The synthesis of **3-methyl-4-nonanone** requires precise control over carbon chain assembly. The preferred route utilizes a Grignard addition followed by oxidation. This approach allows for the generation of the carbon skeleton with the methyl branch already in place, avoiding complex alkylation steps that often yield regioisomeric mixtures.<sup>[1]</sup>

## Phase 1: Carbon Skeleton Assembly (Grignard Reaction)

Objective: Synthesize the intermediate alcohol, 3-methyl-4-nonanol.

Reagents:

- Substrate: 2-Methylbutanal (CAS: 96-17-3) - Provides the branched C5 fragment.
- Reagent: Pentylmagnesium bromide (2.0 M in THF) - Provides the linear C5 fragment.
- Solvent: Anhydrous Tetrahydrofuran (THF).<sup>[1]</sup>

Protocol:

- Setup: Flame-dry a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, addition funnel, and nitrogen inlet.
- Reagent Prep: Charge the flask with 2-Methylbutanal (1.0 equiv) dissolved in anhydrous THF under nitrogen atmosphere. Cool to 0°C using an ice bath.<sup>[1]</sup>
- Addition: Dropwise add Pentylmagnesium bromide (1.2 equiv) over 30 minutes. The exotherm must be controlled to prevent side reactions.
- Reaction: Allow the mixture to warm to room temperature and stir for 3-4 hours. Monitor consumption of aldehyde via TLC (Hexane:EtOAc 9:1).
- Quench: Cool to 0°C and quench slowly with saturated aqueous NH<sub>4</sub>Cl.
- Workup: Extract with diethyl ether (3x). Wash combined organics with brine, dry over anhydrous MgSO<sub>4</sub>, and concentrate in vacuo.

- Result: Crude 3-methyl-4-nonanol (mixture of threo and erythro diastereomers).

## Phase 2: Oxidation to Ketone

Objective: Convert the secondary alcohol to **3-methyl-4-nonanone**.

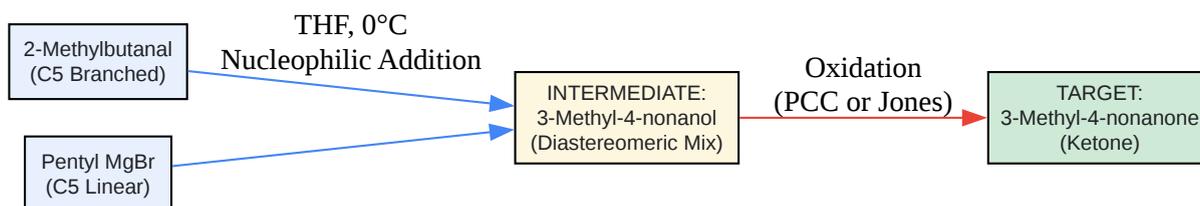
Reagents:

- Oxidant: Pyridinium Chlorochromate (PCC) or Jones Reagent ( $\text{CrO}_3/\text{H}_2\text{SO}_4$ ).<sup>[1]</sup> Note: Jones reagent is cost-effective for scale-up; PCC is gentler for small-scale R&D.
- Solvent: Dichloromethane (DCM) or Acetone (for Jones).<sup>[1]</sup>

Protocol (Jones Oxidation):

- Dissolution: Dissolve crude 3-methyl-4-nonanol in acetone at 0°C.
- Oxidation: Add Jones Reagent dropwise until a persistent orange color remains.<sup>[1]</sup> Stir for 1 hour at 0°C.
- Quench: Add Isopropanol (to consume excess oxidant) until the solution turns green.
- Extraction: Dilute with water and extract with diethyl ether.
- Purification: Purify via flash column chromatography (Silica gel, Hexane:EtOAc 95:5) or fractional distillation.<sup>[1]</sup>

## Synthesis Pathway Visualization



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Figure 1: Synthetic pathway for **3-Methyl-4-nonanone** via Grignard addition and oxidation.[1]  
[2]

## Biological & Industrial Applications[2][4][6][7]

### A. Chemical Ecology (Pheromone Research)

While 4-methyl-5-nonanone is the primary aggregation pheromone for the red palm weevil (*Rhynchophorus ferrugineus*), **3-methyl-4-nonanone** acts as a crucial structural analog in comparative studies.

- Mechanism: It is used to map the steric tolerance of pheromone binding proteins (PBPs).[1] Research indicates that shifting the carbonyl or methyl position significantly reduces behavioral response, highlighting the exquisite specificity of insect olfactory receptors.[1]
- Occurrence: Identified as a volatile organic compound (VOC) in the marine polychaete *Arenicola marina*, though it does not trigger gamete release, suggesting a role in non-sexual chemical communication or metabolic waste.[1]

### B. Flavor Chemistry (Enology & Food Science)

In the context of wine and fermentation, **3-methyl-4-nonanone** is often classified as a spoilage marker or off-flavor.

- Origin: It arises from the reduction of 3-methyl-2,4-nonanedione (MND) during alcoholic fermentation.[3]
- Sensory Profile: Described as "plastic-like" or "chemical," it contributes to the complex fault profile in wines where MND metabolism is dysregulated.
- Natural Occurrence: Also detected as a volatile component in Shiitake mushrooms (*Lentinus edodes*), contributing to their earthy/fungal aroma profile.[1]

## Analytical Characterization

Reliable identification requires Gas Chromatography-Mass Spectrometry (GC-MS).[4]

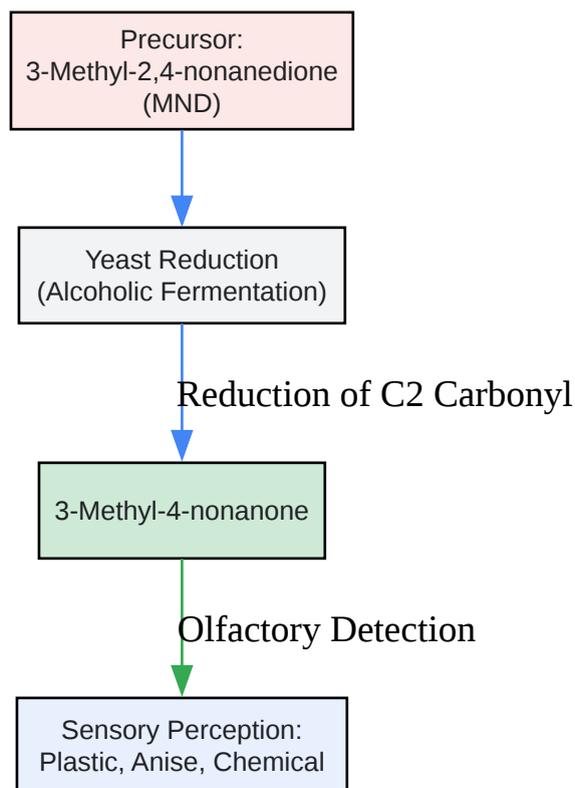
GC-MS Fragmentation Pattern (EI, 70 eV):

- Base Peak:m/z 57 (C<sub>4</sub>H<sub>9</sub><sup>+</sup>) - Arises from alpha-cleavage on the propyl side.
- Major Peak:m/z 43 (C<sub>3</sub>H<sub>7</sub><sup>+</sup>) - Propyl fragment.
- Molecular Ion:m/z 156 (Weak or absent) - Typical for aliphatic ketones.
- Diagnostic Fragment:m/z 99 (Loss of butyl group) and m/z 85 (Loss of pentyl group).[1]

Retention Index (RI):

- DB-5 Column: ~1150-1170 (varies by temperature ramp).
- Wax Column: ~1350-1400.

## Biological Context Diagram



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Figure 2: Formation of **3-Methyl-4-nonanone** during fermentation and its sensory impact.[1][2]  
[5]

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